molecular formula C7H12N2O2 B012266 5-((Isopropylamino)methyl)isoxazol-3-ol CAS No. 103871-71-2

5-((Isopropylamino)methyl)isoxazol-3-ol

Cat. No.: B012266
CAS No.: 103871-71-2
M. Wt: 156.18 g/mol
InChI Key: XWMPCLAEKRUVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((Isopropylamino)methyl)isoxazol-3-ol is a heterocyclic compound featuring an isoxazole core substituted at the 5-position with an isopropylamino-methyl group.

Properties

CAS No.

103871-71-2

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

5-[(propan-2-ylamino)methyl]-1,2-oxazol-3-one

InChI

InChI=1S/C7H12N2O2/c1-5(2)8-4-6-3-7(10)9-11-6/h3,5,8H,4H2,1-2H3,(H,9,10)

InChI Key

XWMPCLAEKRUVBX-UHFFFAOYSA-N

SMILES

CC(C)NCC1=CC(=O)NO1

Canonical SMILES

CC(C)NCC1=CC(=O)NO1

Synonyms

3(2H)-Isoxazolone,5-[[(1-methylethyl)amino]methyl]-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Isoxazol-3-ol Derivatives

Compound Name Substituent at Position 5 Molecular Formula Key Structural Attributes
This compound Isopropylamino-methyl C₇H₁₂N₂O₂ Branched amine enhances hydrogen bonding
5-(4-Piperidyl)isoxazol-3-ol (4-PIOL) 4-Piperidyl (heterocyclic) C₈H₁₂N₂O₂ Rigid piperidine ring improves target binding
5-Cyclopropylisoxazol-3-amine Cyclopropyl C₆H₈N₂O Cyclopropane increases steric hindrance
5-Phenylisoxazol-3-ol Phenyl C₉H₇NO₂ Aromatic group enables π-π interactions
5-(3-Bromophenyl)isoxazol-3-ol 3-Bromophenyl C₉H₆BrNO₂ Bromine enhances lipophilicity and reactivity
5-(Pentan-3-yl)isoxazol-3-ol Pentan-3-yl (linear alkyl) C₈H₁₃NO₂ Alkyl chain increases lipophilicity

Key Observations :

  • Lipophilicity: Linear alkyl (e.g., pentan-3-yl) and brominated aryl groups enhance lipophilicity, whereas polar substituents like amines (e.g., isopropylamino-methyl) may improve solubility in aqueous media.
  • Binding Interactions : Aromatic substituents (phenyl, bromophenyl) favor π-π stacking, while rigid heterocycles (piperidyl) and amines enhance target-specific interactions .

Key Observations :

  • Common Strategies : Many analogs (e.g., 5-alkyl derivatives) are synthesized via β-keto hydroxamic acid cyclization, while carbamates require phosphorus oxychloride-mediated coupling .
  • Purification : Silica gel chromatography is universally employed for purity, validated via NMR and HRMS .

Key Observations :

  • Enzyme Inhibition : Carbamate derivatives (e.g., 15h–15l) show acetylcholinesterase inhibition, while 4-PIOL analogs target plasmin .
  • Structural-Activity Relationships (SAR): Minor modifications (e.g., replacing isoxazole with isothiazole in 4-PIOL derivatives) significantly enhance potency .

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